molecular formula C9H11BrN2 B3008570 3-(4-Bromophenyl)propanimidamide CAS No. 1260848-57-4

3-(4-Bromophenyl)propanimidamide

Cat. No.: B3008570
CAS No.: 1260848-57-4
M. Wt: 227.105
InChI Key: FBUPEDKVYYOLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)propanimidamide: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)propanimidamide typically involves the following steps:

    Bromination: The starting material, 4-bromobenzaldehyde, undergoes a bromination reaction to introduce the bromine atom onto the phenyl ring.

    Reduction: The brominated intermediate is then reduced to form 3-(4-bromophenyl)propanal.

    Amidation: The final step involves the conversion of 3-(4-bromophenyl)propanal to this compound through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Bromophenyl)propanimidamide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 3-(4-bromophenyl)propanamide.

    Reduction: Formation of 3-(4-bromophenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)propanimidamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propanimidamide
  • 3-(4-Fluorophenyl)propanimidamide
  • 3-(4-Iodophenyl)propanimidamide

Comparison:

  • 3-(4-Bromophenyl)propanimidamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions not seen with chlorine, fluorine, or iodine.
  • The bromine atom also imparts different electronic properties to the phenyl ring, affecting the compound’s reactivity and binding affinity.

Properties

IUPAC Name

3-(4-bromophenyl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUPEDKVYYOLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.